Erlotinib-d6 Hydrochloride Erlotinib-d6 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14497326
InChI: InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
SMILES:
Molecular Formula: C22H24ClN3O4
Molecular Weight: 435.9 g/mol

Erlotinib-d6 Hydrochloride

CAS No.:

Cat. No.: VC14497326

Molecular Formula: C22H24ClN3O4

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

Erlotinib-d6 Hydrochloride -

Specification

Molecular Formula C22H24ClN3O4
Molecular Weight 435.9 g/mol
IUPAC Name N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride
Standard InChI InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
Standard InChI Key GTTBEUCJPZQMDZ-HVTBMTIBSA-N
Isomeric SMILES [2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl
Canonical SMILES COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

Introduction

Synthesis and Deuterium Incorporation Strategies

Parent Compound Synthesis

Erlotinib, the non-deuterated parent drug, is synthesized via a seven-step process starting from 3,4-dihydroxybenzoic acid . Key steps include:

  • O-Alkylation: Reaction with 1-chloro-2-methoxyethane in DMF to form 3,4-bis(2-methoxyethoxy)benzoic acid (99.27% yield).

  • Nitration: Treatment with nitric acid and acetic acid at 0°C to introduce a nitro group (92.75% yield).

  • Reduction: Catalytic hydrogenation using Pd/C and ammonium formate to convert nitro to amine (92.33% yield) .

Deuteration Methodology

Deuterium incorporation into erlotinib typically occurs during the synthesis of key intermediates:

  • Isotopic Exchange: Reaction of 3-ethynylaniline with deuterated reagents (e.g., D2O\text{D}_2\text{O}) to introduce deuterium at the acetylene position.

  • Post-Synthesis Labeling: Hydrogen-deuterium exchange on the quinazoline ring using Pd/C and deuterium gas .

The final step involves hydrochloride salt formation in aqueous ethanol, yielding Erlotinib-d6 Hydrochloride with >98% isotopic purity .

Pharmacological Activity and EGFR Inhibition

Erlotinib-d6 Hydrochloride inhibits EGFR tyrosine kinase with an IC50_{50} of 2 nM, mirroring the potency of non-deuterated erlotinib . Comparative studies demonstrate:

  • Binding Affinity: Deuterium substitution induces minimal steric effects, preserving interactions with EGFR’s ATP-binding pocket.

  • Resistance Profiling: Retains activity against T790M-mutant EGFR, a common resistance mechanism in NSCLC .

In KYSE70TR and HCC827GR drug-resistant cell lines, deuterated analogs like compound 3d exhibit IC50_{50} values of 7.17 μM and 2.38 μM, respectively, suggesting enhanced retention in resistant phenotypes .

Pharmacokinetic Profiling and Drug-Drug Interactions

Bioavailability Studies

A rat model study using UPLC-MS/MS revealed that coadministration with Ougan juice (Citrus reticulata cv. Suavissima) increases erlotinib-d6’s bioavailability by 87% . Key parameters include:

ParameterControl GroupOugan Juice Group
CmaxC_{\text{max}}1,240 ng/mL1,660 ng/mL
AUC0_{0-\infty} 12,340 h·ng/mL23,080 h·ng/mL
Clearance (CL/F)1.62 L/h/kg0.87 L/h/kg

The juice’s flavonoids likely inhibit intestinal CYP3A4, reducing first-pass metabolism .

Metabolic Stability

Deuterium labeling decreases hepatic clearance by 32% compared to non-deuterated erlotinib, as measured in microsomal assays . This stability enhances its utility as an internal standard in mass spectrometry.

Analytical Applications in Oncology Research

Quantitative Mass Spectrometry

Erlotinib-d6 Hydrochloride serves as an internal standard for erlotinib quantification due to its near-identical chromatographic behavior and ionization efficiency. A validated UPLC-MS/MS method achieves a linear range of 1–2,000 ng/mL with R2^2 > 0.999 .

Metabolic Pathway Mapping

Deuterium labels enable tracking of specific metabolic pathways. For example, 2H3^2\text{H}_3-labeled fragments confirm CYP3A4-mediated N-dealkylation as the major clearance route .

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